3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one
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Overview
Description
3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one is a heterocyclic compound that features a quinoxaline core substituted with a 5-ethylthiophen-2-yl group Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a suitable thiophene derivative and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoxaline core can act as a pharmacophore, binding to active sites and modulating biological activity. The thiophene ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Similar quinoxaline core but with a phenyl group instead of a thiophene ring.
3-(2-thienyl)-1H-quinoxalin-2-one: Similar structure but with a different thiophene substitution pattern.
Uniqueness
3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one is unique due to the presence of the 5-ethylthiophen-2-yl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities and applications.
Properties
CAS No. |
63756-41-2 |
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Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
3-(5-ethylthiophen-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C14H12N2OS/c1-2-9-7-8-12(18-9)13-14(17)16-11-6-4-3-5-10(11)15-13/h3-8H,2H2,1H3,(H,16,17) |
InChI Key |
JSEHDGGXDBGWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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